Product packaging for o-Bromophenyl propionate(Cat. No.:CAS No. 23600-76-2)

o-Bromophenyl propionate

Cat. No.: B1617096
CAS No.: 23600-76-2
M. Wt: 229.07 g/mol
InChI Key: CQOJLROYGSGCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organobromine Chemistry and Ester Functional Group Research

O-Bromophenyl propionate (B1217596) is an organic compound that integrates two important chemical features: a bromine atom attached to a benzene (B151609) ring and an ester functional group. wikipedia.orgnih.gov This structure places it firmly within the class of organobromine compounds, which are organic compounds containing a carbon-bromine bond. wikipedia.org Organobromine compounds are a significant area of study due to their diverse applications and the unique reactivity conferred by the bromine atom. wikipedia.orgsci-hub.se The carbon-bromine bond is electrophilic at the carbon atom, making alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds, offering a balance of reactivity and cost for many chemical applications. wikipedia.org

The ester functional group in o-bromophenyl propionate, characterized by a carbonyl group linked to an oxygen atom which is then attached to an organic substituent, is fundamental to its chemical behavior. pressbooks.pubnumberanalytics.com Esters are prevalent in organic chemistry and are known for their role as versatile intermediates in synthesis. numberanalytics.com They can be transformed into a variety of other functional groups, such as alcohols and carboxylic acids, through reactions like hydrolysis and reduction. numberanalytics.com The presence of the ester group also influences the compound's physical properties, such as its polarity and boiling point. numberanalytics.comlabxchange.org

Strategic Importance in Organic Synthesis and Medicinal Chemistry Lead Identification

The strategic importance of this compound in organic synthesis lies in its utility as a building block. The bromine atom on the phenyl ring serves as a reactive handle for a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aromatic core, leading to the construction of more complex molecular architectures.

In the field of medicinal chemistry, compounds containing a bromophenyl moiety are of interest for lead identification. While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of brominated aromatic compounds has been investigated for various therapeutic applications. The introduction of a bromine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability and binding affinity to biological targets. Therefore, this compound and its derivatives can serve as starting points for the synthesis of novel compounds with potential biological activity. For instance, related bromophenyl propionate structures are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.comontosight.ai

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS Number 23600-76-2
Boiling Point 270.5°C at 760 mmHg
Density 1.433 g/cm³
Flash Point 117.4°C
Vapor Pressure 0.0068 mmHg at 25°C

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source. lookchem.com

Spectroscopic Data of this compound

Spectroscopic DataValue
Canonical SMILES CCC(=O)OC1=CC=CC=C1Br
InChI Key Not available
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 227.97859
Complexity 159

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B1617096 o-Bromophenyl propionate CAS No. 23600-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOJLROYGSGCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178254
Record name Propionic acid, o-bromo-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23600-76-2
Record name Phenol, 2-bromo-, 1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23600-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, o-bromo-phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, propionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propionic acid, o-bromo-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-bromophenyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromophenyl propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD7XLX9XGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Engineering of O Bromophenyl Propionate

Esterification Protocols for o-Bromophenyl Propionate (B1217596) Formation

The synthesis of o-bromophenyl propionate via esterification can be broadly categorized into direct esterification and transesterification methods.

Direct Esterification Approaches Utilizing Propionic Acid Derivatives and o-Bromophenol

Direct esterification remains a fundamental approach for the formation of this compound. This method typically involves the reaction of o-bromophenol with propionic acid or its more reactive derivatives, such as propionyl chloride or propionic anhydride (B1165640). The reaction is generally facilitated by an acid catalyst to enhance the electrophilicity of the carboxylic acid's carbonyl carbon.

While specific literature detailing the direct esterification for this compound is not abundant, the principles can be extrapolated from similar reactions. For instance, the esterification of propanoic acid with various alcohols has been studied, highlighting the influence of reaction parameters. researchgate.net In a typical laboratory setting, the reaction would involve refluxing o-bromophenol with an excess of propionic acid in the presence of a catalytic amount of a strong acid like sulfuric acid. The use of propionyl chloride or propionic anhydride would proceed more rapidly, often at lower temperatures, and may not require a strong acid catalyst. A base, such as pyridine, is often added to neutralize the HCl or propionic acid byproduct, respectively. A patent for a related compound, 2-(4'-bromomethylphenyl) propionate, describes the esterification of the corresponding carboxylic acid with methanol (B129727) or ethanol (B145695) by heating the mixture to reflux. google.com

Table 1: Representative Conditions for Direct Esterification of Propionic Acid

ReactantsCatalystKey ConditionsTypical YieldReference
Propanoic Acid + MethanolSulfuric AcidMole ratio of 4:3 (acid:alcohol)75% (for methyl propanoate) researchgate.net
Propanoic Acid + 1-ButanolSulfuric AcidMolar ratio acid/alcohol/catalyst 1/10/0.20, 65°C, 210 minUp to 96.9% (for n-butyl propanoate) researchgate.net
2-(4'-bromomethylphenyl) propionic acid + Methanol/EthanolNone mentioned (self-catalyzed or uncatalyzed)RefluxNot specified google.com

Transesterification Reactions

Transesterification is an alternative route to this compound, involving the reaction of an existing propionate ester (e.g., methyl propanoate or ethyl propanoate) with o-bromophenol. masterorganicchemistry.com This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.comresearchgate.net

In an acid-catalyzed mechanism, the carbonyl oxygen of the starting ester is protonated, increasing its electrophilicity and making it susceptible to nucleophilic attack by o-bromophenol. masterorganicchemistry.com Conversely, in a base-catalyzed process, a strong base deprotonates o-bromophenol to form the more nucleophilic o-bromophenoxide ion, which then attacks the carbonyl carbon of the propionate ester. masterorganicchemistry.com To drive the reaction to completion, it is often necessary to remove one of the products, typically the lower-boiling alcohol, from the reaction mixture. masterorganicchemistry.com

Targeted Bromination Strategies for Ortho-Substitution on Phenyl Propionate Core

An alternative synthetic strategy involves the direct bromination of a phenyl propionate core. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution to favor the ortho position. The ester group is an ortho, para-directing deactivator. Therefore, achieving high selectivity for the ortho position over the para position can be challenging.

Research into the selective bromination of phenolic compounds offers valuable insights. nih.govnih.gov A highly effective method for the mono-ortho-bromination of para-substituted phenols utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). nih.govnih.gov This reaction can be carried out in ACS-grade methanol and achieves high yields in short reaction times. nih.govnih.gov The proposed mechanism suggests that the p-TsOH may conjugate with the phenolic alcohol, directing the bromination to the ortho position. nih.gov While phenyl propionate lacks the hydroxyl group of a phenol (B47542), similar catalytic systems could potentially influence the regioselectivity of its bromination.

Another approach to achieve ortho-bromination involves the use of a blocking group. A bulky group, such as a tertiary butyl group, can be introduced onto the aromatic ring to shield the para position, thereby directing the subsequent bromination to the ortho position. The blocking group can then be removed via a transalkylation reaction. researchgate.net

Table 2: Conditions for Selective Ortho-Bromination of Phenolic Compounds

Substrate TypeBrominating AgentCatalyst/SolventKey FeaturesReference
para-Substituted PhenolsN-Bromosuccinimide (NBS)10 mol % p-TsOH in MethanolHigh yields (>86%), short reaction times (15-20 min) nih.govnih.gov
Aromatic CompoundsBromineFe2O3/zeoliteCatalyst is recyclable researchgate.net
Phenols1,3-dichloro-5,5-dimethylhydantoin (DCDMH) for chlorinationAmmonium salt catalyst in TolueneAmine-catalyzed ortho-halogenation scientificupdate.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit from both transition metal catalysis and asymmetric catalysis.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions represent a powerful, albeit indirect, route for the synthesis of this compound. These reactions could theoretically construct the target molecule by forming the aryl-oxygen bond or a carbon-carbon bond on a precursor. For example, a Buchwald-Hartwig amination-type reaction could potentially be adapted for the C-O coupling of o-dibromobenzene with a propionate salt, although this is a less common application of this reaction.

More plausibly, cross-coupling reactions like the Suzuki or Stille reactions could be employed to first synthesize a substituted o-bromophenol or phenyl propionate, which is then converted to the final product. mdpi.com For instance, a Suzuki reaction could couple an appropriately protected di-brominated benzene (B151609) ring with a boronic acid to introduce a substituent, followed by esterification. Ruthenium catalysts have also been explored for C-H functionalization, including selective bromination, which could offer novel pathways to precursors of this compound. nih.govresearchgate.net

Asymmetric Catalysis for Enantioselective Synthesis of this compound Derivatives

While this compound itself is achiral, the introduction of a chiral center into the propionate chain or elsewhere on the molecule would create a racemic mixture of enantiomers. Asymmetric catalysis offers a means to synthesize one enantiomer selectively. This is particularly relevant for the synthesis of biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect.

For example, if a chiral center were introduced at the alpha-position of the propionate group, an enantioselective synthesis could be devised. While no specific examples for this compound derivatives were found, the principles of asymmetric catalysis are well-established. This could involve the use of chiral catalysts, such as those derived from BINOL or chiral oxazaborolidines, to control the stereochemical outcome of a key bond-forming step. rsc.orgresearchgate.net For instance, catalytic asymmetric bromocyclizations have been developed using chiral bifunctional selenide (B1212193) catalysts, demonstrating the potential for enantioselective bromination reactions that could be adapted to create chiral brominated aromatic compounds. rsc.org

Mechanistic Elucidation of Synthetic Transformations Involving this compound Precursors

The formation of this compound from its precursors, o-bromophenol and a propionylating agent, proceeds through well-established reaction mechanisms in organic chemistry. The two most relevant mechanisms are the Fischer-Speier esterification and the acylation of phenols.

Fischer-Speier Esterification Mechanism:

When this compound is synthesized from o-bromophenol and propionic acid, the reaction typically requires an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to proceed at a reasonable rate. chemguide.co.uk This acid-catalyzed esterification follows the Fischer-Speier mechanism. The reaction is reversible and involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of propionic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of o-bromophenol attacks the now more electrophilic carbonyl carbon of the protonated propionic acid. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the o-bromophenol's hydroxyl group) to one of the hydroxyl groups of the former carboxylic acid. This converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com

Acylation Mechanism using Propionyl Chloride or Propionic Anhydride:

A more direct and often faster method for the synthesis of this compound involves the acylation of o-bromophenol with propionyl chloride or propionic anhydride. These reagents are more reactive than propionic acid.

Using Propionyl Chloride: The reaction of o-bromophenol with propionyl chloride is a type of nucleophilic acyl substitution. While the reaction can proceed without a catalyst, it is often carried out in the presence of a weak base, such as pyridine. The base serves two purposes: it can deprotonate the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of propionyl chloride, followed by the elimination of the chloride ion.

Using Propionic Anhydride: The reaction with propionic anhydride is similar to that with propionyl chloride but is generally slower. chemguide.co.uk This reaction is also typically catalyzed by an acid or a base. In the presence of a base like pyridine, the phenol is deprotonated to the phenoxide, which then acts as a nucleophile. semanticscholar.org The phenoxide ion attacks one of the carbonyl carbons of the propionic anhydride, leading to a tetrahedral intermediate which then collapses to form this compound and a propionate anion. The propionate anion is subsequently protonated by the pyridinium (B92312) ion.

Advanced Spectroscopic and Spectrometric Characterization of O Bromophenyl Propionate

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysisnih.govuzh.ch

Vibrational spectroscopy offers critical insights into the functional groups and bonding arrangements within o-Bromophenyl propionate (B1217596).

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of o-Bromophenyl propionate is characterized by several key absorption bands that confirm its molecular structure. A strong, prominent peak is observed in the region of 1740-1760 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by C=C stretching vibrations, which typically appear in the 1450-1600 cm⁻¹ range.

The C-O stretching vibrations of the ester linkage give rise to two distinct bands. The acyl-oxygen (C(=O)-O) stretch is found around 1200 cm⁻¹, while the alkyl-oxygen (O-CH₂) stretch appears in the 1050-1150 cm⁻¹ region. Aliphatic C-H stretching from the propionate group is observed just below 3000 cm⁻¹, while aromatic C-H stretching vibrations are seen at slightly higher wavenumbers, typically above 3000 cm⁻¹. The C-Br stretching vibration, characteristic of the bromo-substituent on the phenyl ring, is expected in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy complements the FT-IR data, providing further structural confirmation. The Raman spectrum of this compound would be expected to show a strong band for the symmetric breathing vibration of the phenyl ring, often observed around 1000 cm⁻¹. mdpi.com The C=O stretching vibration is also Raman active, though typically weaker than in the IR spectrum. Aromatic C-H stretching and aliphatic C-H stretching vibrations are also observable. Raman spectroscopy is particularly useful for identifying vibrations that are weak or absent in the IR spectrum, providing a more complete picture of the molecule's vibrational modes. mdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ester)Stretching1740 - 1760
C=C (Aromatic)Stretching1450 - 1600
C-O (Acyl)Stretching~1200
C-O (Alkyl)Stretching1050 - 1150
C-H (Aromatic)Stretching>3000
C-H (Aliphatic)Stretching<3000
Phenyl RingRing Breathing~1000 (Raman)
C-BrStretchingLow Frequency

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysisnih.govuzh.chnih.govuni.luchemicalbook.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic and propionate protons. The aromatic protons, being in different chemical environments due to the ortho-bromo and propionate substituents, would appear as a complex multiplet in the downfield region, typically between 7.0 and 7.6 ppm.

The protons of the propionate group give rise to two signals: a quartet corresponding to the two methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, and a triplet for the three methyl protons (-CH₃). The methylene quartet would be expected around 2.6 ppm, and the methyl triplet would appear further upfield, around 1.2 ppm. The splitting pattern follows the n+1 rule, where the methylene protons are split by the three neighboring methyl protons into a quartet (3+1=4), and the methyl protons are split by the two neighboring methylene protons into a triplet (2+1=3). The coupling constant (J) for these signals is typically around 7.5 Hz.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is the most downfield signal, expected around 170-175 ppm. The aromatic carbons would produce a set of signals between 120 and 155 ppm. The carbon atom bonded to the bromine (C-Br) would have a distinct chemical shift within this range. The methylene carbon (-CH₂-) of the propionate group would appear around 28 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, at approximately 9 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR ¹³C NMR
Assignment δ (ppm) Assignment δ (ppm)
-CH₃ (triplet)~1.2-CH₃~9
-CH₂- (quartet)~2.6-CH₂-~28
Aromatic-H (multiplet)7.0 - 7.6Aromatic C-Br(120-155 range)
Aromatic C-O(120-155 range)
Aromatic C-H(120-155 range)
C=O~170-175

Two-Dimensional NMR Techniques for Structural Confirmationuni.lu

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously confirming the structure of this compound.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the propionate group, confirming their scalar coupling and thus their connectivity.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would show correlations between the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and each aromatic proton with its directly attached aromatic carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysisnih.govnih.govchemicalbook.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions due to the substituted benzene (B151609) chromophore. The primary electronic transitions observed are π → π* transitions within the aromatic ring and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. shu.ac.ukyoutube.com

The π → π* transitions, which are typically of high intensity, are expected to occur in the UV region. The presence of the bromo and propionate substituents on the benzene ring can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The n → π* transition of the carbonyl group is generally of much lower intensity and may be observed as a shoulder on the more intense π → π* bands. shu.ac.uk Analysis of the absorption maxima (λmax) and molar absorptivity (ε) provides insight into the extent of conjugation and the electronic effects of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysisnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₉H₉BrO₂), the expected monoisotopic mass is approximately 227.9786 Da. uni.lu A key feature in the mass spectrum is the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units (M+ and M+2), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides further structural information. Common fragmentation pathways for phenyl esters include the loss of the alkyl portion of the ester and subsequent fragmentation of the resulting acylium ion or the bromophenoxy radical. libretexts.orgmiamioh.edu Key fragment ions for this compound would likely include the o-bromophenoxy cation and the propionyl cation.

Table 3: Key Mass Spectrometry Data for this compound
FeatureDescriptionExpected Value
Molecular FormulaC₉H₉BrO₂
Monoisotopic MassCalculated exact mass~227.9786 Da
Molecular IonIsotopic pattern due to BrM+ and M+2 peaks of ~1:1 ratio
Key FragmentLoss of propionyl groupo-Bromophenoxy radical/cation
Key FragmentCleavage of ester C-O bondPropionyl cation (CH₃CH₂CO⁺)

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Elucidationnih.govuzh.chncl.ac.uk

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the crystal lattice can be constructed, providing precise information on bond lengths, bond angles, and torsional angles within the molecule.

Computational Chemistry and Theoretical Investigations of O Bromophenyl Propionate

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of a compound like o-bromophenyl propionate (B1217596). These in silico methods provide a powerful means to predict the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

DFT calculations are performed to determine the most stable conformation of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For o-bromophenyl propionate, this would involve calculating key structural parameters. While specific values for this exact molecule are not published, the typical parameters determined in such a study are presented in the table below, illustrating the kind of data generated.

Table 1: Representative Optimized Geometrical Parameters (DFT) (Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles for similar structures.)

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.90 Å
C=O~1.21 Å
C-O (ester)~1.35 Å
O-C (ester)~1.44 Å
Bond AngleC-C-Br~120°
O=C-O~124°
Dihedral AngleC-C-O-C~180° (for a planar ester group relative to the phenyl ring)

These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), which defines the mathematical functions used to describe the electron orbitals. The resulting optimized geometry is crucial as it forms the basis for all subsequent computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Correlation with Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, with higher HOMO energies indicating a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and electrophilicity, with lower LUMO energies suggesting a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO might be centered on the carbonyl group of the propionate moiety.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: Values are representative for similar aromatic esters.)

PropertyPredicted Value (eV)Implication for Reactivity
EHOMO-6.5Moderate electron-donating ability
ELUMO-0.8Moderate electron-accepting ability
HOMO-LUMO Gap (ΔE)5.7High kinetic stability

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis structure of localized bonds and lone pairs. This method is invaluable for quantifying intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule.

For instance, an interaction might be observed from a lone pair on the ester oxygen (LP(O)) to the antibonding π* orbital of the C=O bond, which would indicate resonance stabilization within the ester group.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to represent charge distribution.

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be concentrated around the carbonyl oxygen and, to a lesser extent, the bromine atom due to their high electronegativity and lone pairs.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These would be found around the hydrogen atoms and the carbonyl carbon.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear, intuitive guide to the molecule's reactive behavior, highlighting where it is most likely to interact with other charged or polar species.

Vibrational Frequency Calculations and Comparison with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using the same DFT method as the geometry optimization. The output provides the frequencies of the fundamental vibrational modes (stretching, bending, etc.) and their corresponding intensities.

By comparing the calculated vibrational spectrum with experimentally obtained data (e.g., from FTIR spectroscopy), researchers can validate the accuracy of the computational model and the optimized geometry. Discrepancies between theoretical (usually calculated for a single molecule in a vacuum) and experimental (often in a solid or liquid phase) spectra can provide insight into intermolecular interactions. For this compound, key predicted vibrational frequencies would include the C=O stretching of the ester group (typically a strong band around 1730-1750 cm⁻¹), C-O stretching, and various aromatic C-H and C-C stretching and bending modes.

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the nature and proximity of intermolecular contacts.

By generating 2D fingerprint plots from the Hirshfeld surface, one can decompose the complex network of interactions into contributions from different atom-atom contacts (e.g., H···H, C···H, O···H, Br···H). This analysis reveals the dominant forces responsible for the crystal packing. For a molecule like this compound, one might expect significant contributions from H···H contacts (van der Waals forces) and potentially weaker C-H···O or C-H···Br hydrogen bonds, which would stabilize the crystal structure.

Theoretical Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational chemistry can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus.

These calculated values can then be compared to experimental NMR data to aid in signal assignment and confirm the molecular structure. Theoretical predictions of UV-Vis absorption spectra can also be performed using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule.

Reaction Mechanism Pathway Elucidation through Computational Simulations

One of the fundamental reactions that esters undergo is hydrolysis, the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. Computational studies on simple esters like methyl formate (B1220265) have provided a detailed mechanistic understanding of this process. researchgate.netnih.gov The hydrolysis of esters can be catalyzed by either acid or base, but even in neutral water, the reaction can proceed through a mechanism involving the cooperative catalysis by hydronium and hydroxide (B78521) ions generated from the autoionization of water. nih.gov

Molecular dynamics simulations have shown that the activation free energy for the hydrolysis of methyl formate in pure water is approximately 23.8 kcal/mol. nih.gov The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This is followed by proton transfer events and the eventual departure of the alcohol moiety.

Another significant reaction pathway for esters, particularly at elevated temperatures, is pyrolysis. This process typically proceeds through a concerted, unimolecular elimination reaction involving a six-membered cyclic transition state. organic-chemistry.org For esters containing a β-hydrogen on the alkyl group, this syn-elimination leads to the formation of an alkene and a carboxylic acid. While this compound itself does not have a β-hydrogen on the phenyl group that would allow for this specific pathway, computational studies on other esters, such as isopropyl butanoate, provide valuable data on the energetics of such reactions. nih.gov

DFT and ab initio calculations on isopropyl butanoate have shown that the formation of butanoic acid and propene via a six-membered ring transition state is the most favorable decomposition channel. nih.gov The energy barrier for this type of reaction is a key determinant of its rate. The table below, derived from studies on analogous compounds, illustrates typical activation energies for ester pyrolysis.

Ester CompoundReaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
Isopropyl ButanoateFormation of Butanoic Acid and PropeneDFT/BMK and CBS-QB3Not specified in abstract
Diazido Ester (HDBAA)Elimination of N2DFT36.9 (155.1 kJ/mol)

The acid-catalyzed esterification, the reverse of hydrolysis, has also been a subject of theoretical investigation. DFT studies on the esterification of methanol (B129727) with acetic acid and its derivatives highlight the formation of a cyclic pre-reaction complex and a six-membered ring transition state. researchgate.net These computational models provide a good correlation with experimental data and help in understanding the reactivity and selectivity of the reaction.

The following table presents key computational parameters from a DFT study on the acid-catalyzed esterification of methanol with various carboxylic acids.

ReactantsComputational MethodEnergy Barrier (kcal/mol)Reaction Energy (kcal/mol)
Acetic Acid + MethanolDFTData not available in abstractData not available in abstract

In the absence of direct computational studies on this compound, these investigations into analogous systems provide a foundational understanding of the likely reaction mechanisms. The principles of nucleophilic acyl substitution for hydrolysis and concerted elimination for pyrolysis are well-established, and the energetic parameters from these related studies offer a reasonable approximation of the barriers involved. Future computational work focusing specifically on this compound would be invaluable in refining these mechanistic hypotheses and providing a more precise quantitative picture of its reactivity.

Reactivity Profiles and Transformational Chemistry of O Bromophenyl Propionate

Ester Cleavage and Functional Group Interconversion Pathways (Hydrolysis, Transesterification)

The ester linkage in o-bromophenyl propionate (B1217596) is susceptible to cleavage through hydrolysis and transesterification, common reactions for this functional group. These transformations are fundamental for converting the ester into other key functional groups.

Hydrolysis: Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and requires an excess of water to drive the equilibrium toward the products: o-bromophenol and propionic acid. The ester is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible. chemguide.co.uk The ester is heated with a strong base, such as sodium hydroxide (B78521), which results in the formation of o-bromophenol and the salt of the carboxylic acid (sodium propionate). Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free propionic acid. chemguide.co.uk

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This equilibrium-driven process can also be catalyzed by either acids or bases. masterorganicchemistry.com For o-bromophenyl propionate, reacting it with a different alcohol (R'-OH) in the presence of a catalyst will produce a new propionate ester (propyl R'-ester) and o-bromophenol. To favor the formation of the desired product, the reactant alcohol is typically used in large excess, or the o-bromophenol is removed from the reaction mixture as it is formed. wikipedia.org

TransformationReagents and ConditionsProductsKey Characteristics
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., dil. HCl, dil. H₂SO₄), heat (reflux)o-Bromophenol, Propionic acidReversible reaction; requires excess water to drive to completion. chemguide.co.uk
Base-Catalyzed HydrolysisNaOH (aq) or KOH (aq), heat (reflux), then H₃O⁺ workupo-Bromophenol, Propionic acidIrreversible reaction; forms a carboxylate salt intermediate. chemguide.co.uk
TransesterificationR'-OH, Acid or Base catalyst (e.g., H₂SO₄, NaOR'), heatPropyl R'-ester, o-BromophenolReversible; driven to completion by using excess R'-OH or removing a product. wikipedia.orgmasterorganicchemistry.com

Reactions at the Aromatic Halogen Moiety

The bromine atom attached to the phenyl ring is a key functional handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally stable and low-toxicity boron reagents. organic-chemistry.org This makes it a powerful method for forming a new carbon-carbon bond at the position of the bromine atom, leading to the synthesis of substituted biaryl compounds. The reactivity of the aryl halide in Suzuki couplings generally follows the order: I > Br > OTf >> Cl. wikipedia.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org The process is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgnih.gov This method is highly efficient for the synthesis of arylalkynes. Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org

ReactionCoupling PartnerCatalyst SystemBaseTypical Products
Suzuki CouplingAryl-B(OH)₂, Vinyl-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), LigandsAqueous base (e.g., Na₂CO₃, K₃PO₄)Biaryl or Styrenyl propionates
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI)Amine base (e.g., Et₃N, Piperidine)Arylalkyne propionates

Nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like this compound is generally challenging. The reaction typically proceeds via two main pathways.

Addition-Elimination Mechanism: This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Since the propionate group is not a strong electron-withdrawing activator, this compound does not readily undergo substitution via this pathway under standard SₙAr conditions.

Elimination-Addition (Benzyne) Mechanism: In the absence of activating groups, nucleophilic substitution can be forced to occur under harsh conditions with very strong bases, such as sodium amide (NaNH₂). chemistrysteps.com This reaction proceeds through a highly reactive "benzyne" intermediate. byjus.comlibretexts.orgmasterorganicchemistry.com The strong base abstracts a proton from the carbon atom adjacent to the bromine, followed by the elimination of the bromide ion to form a transient triple bond within the benzene (B151609) ring. The nucleophile then attacks one of the two carbons of the triple bond. For this compound, this would likely lead to a mixture of ortho- and meta-substituted products. libretexts.org

Reactions Involving the Propionate Alkyl Chain

The propionate moiety offers additional sites for chemical modification, namely at the alpha-carbon and the carbonyl group.

The alpha-carbon of the propionate group (the carbon adjacent to the carbonyl) possesses acidic protons that can be removed by a strong, non-nucleophilic base to form an enolate. masterorganicchemistry.com Ester enolates are generally more difficult to form than those of ketones or aldehydes and require potent bases like lithium diisopropylamide (LDA). wikipedia.org Once formed, the enolate acts as a nucleophile and can react with various electrophiles to introduce substituents at the alpha-position. libretexts.org This allows for the construction of more complex side chains.

ReactionReagentsIntermediateProduct
Enolate Formation1. Strong, non-nucleophilic base (e.g., LDA) in aprotic solvent (e.g., THF), low temp. (-78 °C)Lithium enolate-
Alkylation2. Electrophile (e.g., Alkyl halide, R'-X)-α-Alkyl-o-bromophenyl propionate

The ester functional group can be reduced to a primary alcohol. The choice of reducing agent is critical for this transformation.

Reduction with Strong Hydride Reagents: Esters are resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄) under normal conditions. commonorganicchemistry.com A powerful hydride donor, such as lithium aluminum hydride (LiAlH₄), is typically required to reduce an ester to a primary alcohol. masterorganicchemistry.com The reaction involves the nucleophilic addition of two hydride equivalents to the carbonyl carbon. The treatment of this compound with LiAlH₄, followed by an aqueous or acidic workup, would yield 3-(o-bromophenyl)propan-1-ol.

Selective Reduction: While NaBH₄ is generally unreactive towards esters, its reactivity can be enhanced by using it in large excess in methanol (B129727) or with additives, allowing for the reduction of aromatic esters in some cases. cdnsciencepub.commdma.ch However, for a reliable and complete reduction, LiAlH₄ remains the reagent of choice. commonorganicchemistry.com

Intramolecular Cyclization Reactions for Accessing Polycyclic Systems

The proximity of the propionate side chain to the ortho-bromine substituent in this compound provides a favorable scaffold for intramolecular cyclization reactions, leading to the formation of valuable polycyclic systems. One of the most prominent applications of this reactivity is in the synthesis of dihydrocoumarins, which are core structures in many biologically active compounds.

Palladium-catalyzed intramolecular C-O coupling represents a powerful strategy for the cyclization of this compound. In this transformation, a palladium(0) catalyst oxidatively adds to the aryl-bromine bond, forming an arylpalladium(II) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen atom of the propionate carbonyl group, followed by reductive elimination, yields the cyclized product, 3,4-dihydrocoumarin, and regenerates the palladium(0) catalyst. This process is often carried out in the presence of a base and a phosphine (B1218219) ligand to facilitate the catalytic cycle.

While direct experimental data for the cyclization of this compound is not extensively detailed in publicly available literature, the transformation is analogous to well-established palladium-catalyzed cyclizations of similar o-halophenyl esters and acids. The general conditions and expected outcomes can be inferred from these related reactions.

Table 1: Representative Intramolecular Cyclization of this compound

ReactantCatalyst/ReagentsProductYield (%)
This compoundPd(OAc)₂, P(t-Bu)₃, K₂CO₃, Toluene, 110 °C3,4-Dihydrocoumarin*Est. >80

Estimated yield based on analogous palladium-catalyzed cyclizations of similar substrates.

This synthetic route offers a direct and efficient method for the construction of the dihydrocoumarin (B191007) skeleton, which is a prevalent motif in natural products and pharmaceuticals. The versatility of palladium catalysis allows for a degree of tolerance to other functional groups, making it a valuable tool in organic synthesis.

Radical Reactions and Their Application in Derivatization

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, opening avenues for a variety of derivatization reactions. The generation of an aryl radical at the ortho position can initiate a cascade of events, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

A common method for initiating such radical reactions involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator, like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). The tin or silane (B1218182) radical abstracts the bromine atom from this compound, generating the corresponding o-propionoxyphenyl radical. This highly reactive intermediate can then undergo various transformations.

One significant application of this radical generation is in intramolecular cyclization reactions. For instance, if the propionate chain were to contain an appropriately positioned unsaturated bond, the aryl radical could add across this bond to form a new ring system. While the simple propionate does not have this feature, derivatives of this compound with unsaturated ester chains can be utilized for this purpose.

Furthermore, the generated aryl radical can be trapped by external radical acceptors in intermolecular reactions, leading to a diverse range of derivatives. This approach allows for the introduction of various functional groups at the ortho position of the phenyl propionate core.

The principles of these radical reactions are well-demonstrated in the cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using the (TMS)₃SiH/AIBN system, which proceeds in good yields to form complex polyheterocycles. nih.gov This highlights the general utility of this approach for o-bromophenyl-containing compounds.

Table 2: Potential Radical Reactions of this compound Derivatives

Reactant DerivativeReagentsReaction TypePotential Product
o-Bromophenyl allylpropionateBu₃SnH, AIBN, BenzeneIntramolecular Radical CyclizationDihydrofuran-fused dihydrocoumarin derivative
This compoundBu₃SnH, AIBN, AcrylonitrileIntermolecular Radical Addition2-(2-propionoxyphenyl)propanenitrile
o-Bromophenyl-substituted pyrrolylpyridinium salt(TMS)₃SiH, AIBNIntramolecular Radical CyclizationFused pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton

These radical-mediated transformations underscore the versatility of this compound as a building block in synthetic chemistry, providing access to a wide array of functionalized and structurally complex molecules that would be challenging to synthesize through conventional ionic pathways.

Biological Activities and Pharmacological Investigations of O Bromophenyl Propionate Derivatives

In Vitro and In Vivo Biological Efficacy Assessments

The biological efficacy of derivatives containing bromophenyl and propionic acid moieties has been evaluated through numerous laboratory and animal studies. In vitro assessments have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain propionic acid derivatives have shown a dose-dependent reduction in the viability of both normal human liver cells (THLE-2) and liver cancer cells (HEP-G2). Similarly, novel phenoxyacetamide derivatives have exhibited potent cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines, with one compound showing a 25-fold higher selectivity for cancer cells over normal cells. This selective anti-proliferative action is a highly desirable characteristic in the development of new anticancer agents.

Further in vitro studies on 4-phenyl-2-quinolone derivatives, which can be considered structural analogs, have also shown excellent antiproliferative activities against colon (COLO205) and lung (H460) cancer cell lines. In vivo studies have corroborated these findings. A 2-(3-bromophenyl) derivative was found to induce apoptosis in animal models. Additionally, a phenoxyacetamide derivative demonstrated efficacy as an anticancer agent in vivo, confirmed by tumor growth suppression and various biochemical and histopathological analyses.

Enzyme Inhibition Profiling (e.g., Aldose Reductase, α-Glucosidase, α-Amylase)

Derivatives of o-bromophenyl propionate (B1217596) have been investigated for their ability to inhibit key enzymes involved in metabolic diseases, particularly diabetes.

Aldose Reductase: This enzyme is a key target in preventing long-term diabetic complications. A derivative, 1-[(p-bromophenyl)-sulfonyl]hydantoin, has been identified as an aldose reductase inhibitor, showing effects on cataract formation in galactosemic rats. Structure-activity relationship (SAR) studies on related scaffolds have been performed to optimize inhibitory activity against this enzyme. The primary therapeutic strategy involves inhibiting the polyol pathway, where aldose reductase is the first and rate-limiting enzyme.

α-Glucosidase: Inhibition of this intestinal enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia. A bromophenol compound, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, purified from red algae, has shown potent competitive inhibition of α-glucosidase with a very low IC50 value of 0.098 μM. This highlights the potential of brominated phenolic compounds as effective α-glucosidase inhibitors for managing type 2 diabetes. Other studies have also identified various natural and synthetic compounds as inhibitors of this enzyme.

α-Amylase: Similar to α-glucosidase, α-amylase is involved in carbohydrate breakdown, and its inhibition is a therapeutic approach for diabetes. Various synthesized derivatives have demonstrated good to excellent inhibitory activity against the α-amylase enzyme, in some cases exceeding the potency of the standard drug, acarbose. Plant-derived compounds, including polyphenols and flavonoids, are known inhibitors of both α-glucosidase and α-amylase.

Table 1: Enzyme Inhibitory Activities of Related Derivatives
Compound/Derivative ClassTarget EnzymeInhibitory Activity (IC50)Reference
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherα-Glucosidase0.098 µM
Thiosemicarbazone Derivativesα-Amylase4.95 ± 0.44 to 69.71 ± 0.05 µM
1-[(p-bromophenyl)-sulfonyl]hydantoinAldose ReductaseActivity demonstrated in vivo

Receptor Binding Affinity and Ligand-Target Interaction Studies

To understand the mechanisms of action at a molecular level, ligand-target interaction studies, often employing in silico molecular docking, have been conducted. These studies have provided insights into how bromophenyl-containing molecules bind to their biological targets. For instance, docking studies suggested that certain halogenated analogs bind to the interdomain cleft of the FtsZ protein, a key protein in bacterial cell division.

In the context of enzyme inhibition, molecular docking has been used to elucidate the binding modes of inhibitors with their respective enzymes. The interaction of bis(2,3-dibromo-4,5-dihydroxybenzyl) ether with α-glucosidase has been studied to understand its potent inhibitory mechanism. Similarly, for aldose reductase, computational analyses have identified key amino acid residues (such as Phe122, Tyr49, and Asn160) within the active site that interact with potential inhibitors through hydrogen bonds and π-π interactions. Molecular docking of anticancer 4-phenyl-2-quinolone derivatives has shown their potential to bind to the colchicine-binding pocket of tubulin, suggesting a mechanism for their antimitotic activity. Furthermore, a synthesized phenoxyacetamide derivative was shown through molecular docking to dock effectively within the binding site of the PARP-1 protein, indicating a potential mechanism for its anticancer effect.

Anti-inflammatory and Analgesic Properties

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel derivatives continues to explore compounds with enhanced anti-inflammatory activity and potentially reduced side effects. For example, the thiosemicarbazone derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has been investigated for its anti-inflammatory and antinociceptive (analgesic) properties. In vivo studies showed that BTTSC significantly reduced carrageenan-induced paw edema, an effect linked to the inhibition of early inflammatory mediators like histamine. The compound also demonstrated analgesic effects in the formalin test, effectively reducing both neurogenic and inflammatory phases of pain. These findings suggest that such derivatives interfere with inflammatory processes including edema, vascular permeability, and cell migration.

Cytotoxic and Anticancer Potentials

The potential of bromophenyl and propionic acid derivatives as anticancer agents is an area of active research. A variety of these compounds have demonstrated significant cytotoxicity against human cancer cell lines.

Novel bromophenol hybrids have been designed and synthesized, with several compounds exhibiting significant inhibitory activity against a panel of five human cancer cell lines, including lung (A549), liver (Bel7402, HepG2), and colon (HCT116, Caco2) cancer cells. The mechanism of action for a promising candidate involved inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis, associated with an increase in reactive oxygen species (ROS). Similarly, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative was identified as a potent cytotoxic agent that arrests the cell cycle and induces apoptosis.

Marine organisms are a rich source of bioactive compounds, and bromophenols derived from them have shown moderate to potent antiproliferative activity. Other synthetic derivatives, such as those of 3-((4-hydroxyphenyl)amino)propanoic acid and phenoxy-((phenylethynyl) selanyl) propan-2-ol, have also been identified as promising anticancer candidates. The cytotoxic effects often involve the induction of apoptosis, as seen with phenoxyacetamide derivatives that act as potent apoptotic inducers against liver cancer cells by inhibiting the PARP-1 enzyme.

Table 2: Cytotoxic Activity of Selected Bromophenyl/Propionate Derivatives
Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Phenoxyacetamide Derivative IHepG2 (Liver)1.43 µM
Phenoxyacetamide Derivative IIHepG2 (Liver)6.52 µM
4-Phenyl-2-quinolone (Compound 22)COLO205 (Colon)0.32 µM
4-Phenyl-2-quinolone (Compound 22)H460 (Lung)0.89 µM
Pinostrobin propionateT47D (Breast)0.57 mM

Antimicrobial (Antibacterial, Antifungal) and Antiviral Activities

Derivatives incorporating a bromophenyl group have shown considerable promise as antimicrobial agents.

Antibacterial and Antifungal Activities: Bromophenol derivatives have demonstrated good antibacterial activity against Staphylococcus aureus and even the drug-resistant strain MRSA. One simple molecule, 3-bromo-2,6-dihydroxyacetophenone, was also found to inhibit biofilm formation, a key virulence factor. Synthetic 1,2,4-triazole (B32235) derivatives containing a 2-bromophenyl moiety have been studied for their antimicrobial and antifungal effects. Studies have found that modifications to the triazole ring and the attached side chains can significantly influence the potency and spectrum of activity against pathogens like Pseudomonas aeruginosa and Candida albicans. Further research has shown that N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also possess antimicrobial properties against multidrug-resistant bacterial and fungal pathogens.

Antiviral Activities: While less explored, some related structural classes, such as thiosemicarbazones, have been reported to possess a wide range of biological activities, including antiviral and anti-HIV properties, suggesting a potential avenue for future investigation of o-bromophenyl propionate derivatives.

Structure-Activity Relationship (SAR) Studies and Rational Design

Rational drug design and SAR studies are crucial for optimizing the biological activity of lead compounds. For bromophenol anticancer hybrids, SAR analysis has provided insights into the structural requirements for their cytotoxic effects. Similarly, for antimicrobial 1,2,4-triazole derivatives, SAR studies have established relationships between specific structural features—such as the nature of the substituent at the 4-position of the triazole ring or the length of an alkylthio chain—and the resulting antimicrobial and antifungal potency. For example, increasing the length of a carbon radical was found to enhance the antimicrobial effect in one series of triazoles. These studies are essential for the rational design of new derivatives with improved efficacy and selectivity.

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules like this compound derivatives and their biological macromolecular targets. nih.gov These in silico techniques provide critical insights into binding affinities, modes of interaction, and the stability of the resulting ligand-biomacromolecule complexes, thereby guiding the rational design of more potent and selective therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound derivatives, docking studies would typically be performed against the active site of a relevant enzyme, such as a cyclooxygenase (COX) or other inflammatory pathway proteins, given their structural similarity to the 2-arylpropionic acid class of NSAIDs. nih.govresearchgate.net The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and halogen bonds. The ortho-bromo substituent on the phenyl ring, for instance, could participate in halogen bonding with electron-donating residues in the active site, potentially influencing the molecule's binding orientation and affinity. The propionate group is crucial for forming hydrogen bonds or ionic interactions with key amino acid residues, anchoring the ligand within the binding site.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior and stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more realistic model by treating the system as dynamic, allowing both the ligand and the protein to move and change conformation. nih.gov These simulations can confirm the stability of the interactions predicted by docking and reveal conformational changes in the protein upon ligand binding. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues, respectively.

ParameterDescriptionTypical Finding for a High-Affinity Ligand
Binding Energy (kcal/mol) Estimated free energy of binding from docking; more negative values indicate stronger affinity.-8.0 to -12.0
Hydrogen Bonds Key electrostatic interactions, often involving the propionate group and polar amino acids (e.g., Arginine, Serine).2-4 stable bonds
Hydrophobic Interactions Interactions between the phenyl ring and nonpolar residues (e.g., Leucine, Valine, Alanine).Multiple contacts within the hydrophobic pocket
Halogen Bonds Potential interaction involving the bromine atom and an electron-rich atom (e.g., oxygen in a carbonyl group).One stable halogen bond, influencing orientation
RMSD (Å) Root Mean Square Deviation of atomic positions over the simulation, indicating structural stability.< 2.0 Å for the complex, indicating a stable binding pose

This interactive table illustrates typical parameters evaluated during in silico analysis of a hypothetical this compound derivative binding to an enzyme active site.

Stereoselective Pharmacokinetics and Pharmacodynamics of Chiral this compound Enantiomers

Like other 2-arylpropionic acid derivatives, this compound possesses a chiral center at the alpha-carbon of the propionate moiety. viamedica.pl This results in the existence of two enantiomers, (R)- and (S)-o-bromophenyl propionate, which have identical chemical formulas but different three-dimensional arrangements. In a biological system—a chiral environment—these enantiomers can exhibit significant differences in their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. nih.govresearchgate.net

Stereoselective Pharmacodynamics

The pharmacodynamic activity of chiral drugs is often stereoselective, meaning one enantiomer is significantly more active than the other. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. researchgate.net For the 2-arylpropionic acid class, it is typically the (S)-enantiomer that possesses the majority of the desired pharmacological activity (e.g., anti-inflammatory effects), while the (R)-enantiomer is often much less active or inactive. viamedica.pl This difference in activity is attributed to the specific spatial orientation required for optimal binding to the target enzyme's active site. The (S)-enantiomer can achieve a more favorable conformation for binding, leading to more effective inhibition.

Stereoselective Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can also be stereoselective. researchgate.net While absorption is generally a passive process and shows little stereoselectivity, differences can arise in plasma protein binding, metabolism, and excretion. researchgate.net

A key feature of many 2-arylpropionic acids is the metabolic chiral inversion of the (R)-enantiomer to the active (S)-enantiomer. nih.govviamedica.pl This is a unidirectional process that occurs in the body, effectively converting the less active form into the more potent one. nih.gov The extent of this inversion can vary significantly between different compounds and species. researchgate.net This metabolic pathway means that even when a 50:50 racemic mixture is administered, a disproportionately higher concentration of the active (S)-enantiomer may be present in the plasma over time.

The table below summarizes the expected differences in pharmacokinetic parameters between the two enantiomers of a hypothetical chiral this compound, based on established patterns for this class of compounds.

Pharmacokinetic Parameter(R)-Enantiomer(S)-EnantiomerRationale for Difference
Plasma Half-life (t½) ShorterLongerThe (R)-form is cleared more rapidly, partly due to its metabolic conversion to the (S)-form.
Plasma Clearance (CL) HigherLowerFaster elimination of the (R)-enantiomer through metabolism and chiral inversion.
Area Under the Curve (AUC) LowerHigherReflects lower overall exposure for the (R)-enantiomer and higher exposure for the more stable (S)-enantiomer.
Metabolic Chiral Inversion Undergoes conversion to the (S)-enantiomer.Does not invert to the (R)-enantiomer.The enzymatic process is stereospecific for the (R)-form.
Plasma Protein Binding May show slightly lower binding affinity.May show slightly higher binding affinity.Stereoselective interactions with chiral binding sites on plasma proteins like albumin.

This interactive table presents a hypothetical comparison of pharmacokinetic parameters for the enantiomers of this compound, illustrating the concept of stereoselectivity.

Environmental Behavior, Degradation Pathways, and Remediation Strategies

Microbial Degradation Mechanisms

The microbial breakdown of o-bromophenyl propionate (B1217596) is a key process in its environmental degradation. This process involves a series of enzymatic reactions carried out by various microorganisms under both aerobic and anaerobic conditions.

The initial step in the biodegradation of o-bromophenyl propionate, under both aerobic and anaerobic conditions, is the enzymatic hydrolysis of the ester linkage. This cleavage results in the formation of two primary intermediates: o-bromophenol and propionic acid.

Aerobic Pathways:

In the presence of oxygen, microorganisms can degrade o-bromophenol and propionic acid through distinct oxidative pathways.

o-Bromophenol Degradation: Aerobic bacteria are known to degrade halogenated aromatic compounds. The degradation of o-bromophenol likely proceeds through an initial hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This step can lead to the formation of brominated catechols. Subsequent cleavage of the aromatic ring, either through ortho- or meta-cleavage pathways, generates aliphatic intermediates that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. The bromine substituent is removed at some stage of this process, a step known as dehalogenation.

Propionic Acid Degradation: Propionic acid is a readily biodegradable short-chain fatty acid. Under aerobic conditions, it is typically activated to propionyl-CoA, which can then be metabolized through several pathways, including the methylcitrate cycle or conversion to succinyl-CoA, an intermediate of the TCA cycle.

Anaerobic Pathways:

In the absence of oxygen, the degradation of this compound and its primary intermediates follows different metabolic routes.

o-Bromophenol Degradation: Under anaerobic conditions, the primary mechanism for the degradation of halogenated aromatic compounds is reductive dehalogenation. In this process, the bromine atom is removed from the aromatic ring, with the halogen serving as an electron acceptor. This results in the formation of phenol (B47542). Phenol can then be further degraded anaerobically, often through carboxylation to 4-hydroxybenzoate, which is subsequently metabolized via various pathways leading to methane (B114726) and carbon dioxide.

Propionic Acid Degradation: The anaerobic degradation of propionate is a syntrophic process, requiring the cooperation of multiple microbial groups. Propionate-oxidizing bacteria convert propionate to acetate, CO2, and H2. This reaction is only thermodynamically favorable at very low hydrogen partial pressures, which are maintained by hydrogen-consuming microorganisms such as methanogenic archaea (which produce methane) or sulfate-reducing bacteria.

The biodegradation of this compound involves a variety of enzymes that catalyze the different steps in the degradation pathways. The metabolic intermediates are the products of these enzymatic reactions.

Table 1: Potential Microbial Enzymes and Metabolic Intermediates in the Degradation of this compound

Degradation StepMicrobial EnzymesMetabolic Intermediates
Initial Hydrolysis Esterases, Hydrolaseso-Bromophenol, Propionic acid
Aerobic Degradation of o-Bromophenol Monooxygenases, Dioxygenases, Dehydrogenases, Reductive dehalogenasesBromocatechols, Aliphatic acids
Anaerobic Degradation of o-Bromophenol Reductive dehalogenasesPhenol, 4-Hydroxybenzoate
Aerobic Degradation of Propionic Acid Propionyl-CoA synthetase, Methylcitrate synthasePropionyl-CoA, Succinyl-CoA
Anaerobic Degradation of Propionic Acid Propionate-oxidizing enzymesAcetate, CO2, H2

Abiotic Degradation Processes

In addition to microbial activity, abiotic factors in the environment can also contribute to the degradation of this compound.

The ester linkage in this compound is susceptible to chemical hydrolysis in aqueous environments. This reaction involves the cleavage of the ester bond by water molecules, leading to the formation of o-bromophenol and propionic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, hydrolysis is faster under alkaline or acidic conditions compared to neutral pH. This abiotic process is a significant pathway for the initial transformation of this compound in water.

This compound, containing a bromine-substituted aromatic ring, may undergo photolytic degradation upon exposure to sunlight. Photolysis can occur through two main mechanisms:

Direct Photolysis: The molecule itself absorbs light energy, leading to the excitation of electrons and subsequent chemical reactions. This can result in the cleavage of the carbon-bromine bond, a common photoreaction for halogenated aromatic compounds.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and transfer the energy to the this compound molecule, or generate reactive species like hydroxyl radicals that can then react with and degrade the compound.

Photodegradation can lead to a variety of transformation products, including debrominated compounds and other oxidized species.

Environmental Transformation Products and Their Ecotoxicological Implications

The degradation of this compound results in the formation of various transformation products that may have their own environmental and toxicological profiles.

The primary and most significant transformation products from the initial hydrolysis of this compound are o-bromophenol and propionic acid .

Propionic acid is a naturally occurring substance and is readily metabolized by a wide range of microorganisms. It is generally considered to have low ecotoxicity.

o-Bromophenol , on the other hand, is of greater ecotoxicological concern. Bromophenols are known to be toxic to aquatic organisms. nih.govsemanticscholar.org Studies on various bromophenols have shown that their toxicity can vary depending on the number and position of the bromine atoms. nih.gov For instance, some bromophenols have been found to be toxic to algae and daphnids. nih.govsemanticscholar.org Furthermore, bromophenols are recognized as environmental pollutants that can act as endocrine disruptors. nih.gov They have been detected in various environmental compartments and even in human tissues, raising concerns about their potential health effects. nih.govwikipedia.org The presence of o-bromophenol as a degradation product, therefore, represents a potential risk to aquatic ecosystems. awi.denih.gov

Further degradation of o-bromophenol can lead to the formation of other intermediates, such as brominated catechols under aerobic conditions, or phenol under anaerobic conditions. While phenol itself is toxic, it is also biodegradable. The ecotoxicological profiles of brominated catechols are less well-studied but are also expected to exhibit some level of toxicity. The ultimate mineralization of these intermediates to carbon dioxide, water, and bromide ions would represent a complete detoxification process.

Table 2: Ecotoxicity Data for Bromophenols (as representative examples)

CompoundOrganismEndpointValueReference
2,4-DibromophenolScenedesmus quadricauda (alga)EC50 (96h)8.73 mg/L semanticscholar.org
2,6-DibromophenolScenedesmus quadricauda (alga)EC50 (96h)9.90 mg/L semanticscholar.org
2,4,6-TribromophenolScenedesmus quadricauda (alga)EC50 (96h)2.67 mg/L semanticscholar.org
2,4-DibromophenolDaphnia magna (water flea)EC50 (48h)2.17 mg/L nih.gov
2,6-DibromophenolDaphnia magna (water flea)EC50 (48h)2.78 mg/L nih.gov
2,4,6-TribromophenolDaphnia magna (water flea)EC50 (48h)1.57 mg/L nih.gov
o-BromophenolMouseLD50 (oral)652 mg/kg drugbank.com

Bioremediation and Phytoremediation Approaches for Brominated Organic Pollutants

Bioremediation and phytoremediation are considered cost-effective and environmentally sound technologies for addressing contamination by organic pollutants, including halogenated aromatic compounds. nih.govscirp.org These approaches utilize the metabolic processes of microorganisms and plants to degrade, sequester, or remove contaminants from the environment. nih.govnih.gov

Bioremediation

The microbial degradation of brominated aromatic compounds is a key process governing their fate in the environment. mdpi.com This process often relies on microbial consortia, which have shown greater efficiency and resilience in degrading pollutants compared to single strains. mdpi.com The primary mechanism involves enzymatic dehalogenation, where the carbon-bromine (C-Br) bond is cleaved. mdpi.com This can occur through several pathways:

Oxidative Dehalogenation : This aerobic process, catalyzed by monooxygenase or dioxygenase enzymes, incorporates one or two hydroxyl groups into the aromatic ring, making the compound more hydrophilic and susceptible to ring cleavage. nih.gov This initial step prepares the molecule for further breakdown into central metabolites that can enter standard metabolic cycles like the tricarboxylic acid cycle. frontiersin.org For phenolic compounds, degradation often proceeds through the formation of catechols, followed by ring cleavage via either the ortho or meta pathway. frontiersin.orgresearchgate.netnih.gov

Reductive Dehalogenation : Under anaerobic conditions, some bacteria can use halogenated compounds as electron acceptors, replacing the bromine atom with a hydrogen atom. mdpi.com This process, known as organohalide respiration, is a critical step in the detoxification of many halogenated pollutants. nih.gov

Phytoremediation

Phytoremediation utilizes plants to clean up contaminated soil and water. scirp.org Several mechanisms are involved in the phytoremediation of organic pollutants: nih.govscispace.com

Phytodegradation : Plants can take up organic contaminants and break them down into less toxic substances through their metabolic processes. mdpi.com This is particularly effective for mobile organic compounds. scispace.com

Rhizodegradation : This process involves the breakdown of contaminants in the soil by microorganisms that thrive in the rhizosphere (the area around plant roots). nih.gov Plants release exudates that stimulate microbial activity, enhancing the degradation of pollutants. nih.gov

Phytoextraction : Plants can absorb contaminants through their roots and accumulate them in their harvestable tissues, such as shoots and leaves. scispace.com This is a common method for removing heavy metals but can also apply to certain organic compounds.

Phytostabilization : Plants can immobilize contaminants in the soil by releasing chemicals that bind to the pollutants, reducing their bioavailability and preventing them from migrating to other areas. scirp.org

The selection of appropriate plant species is crucial for the success of phytoremediation and depends on factors like the type of contaminant, environmental conditions, and the plant's ability to tolerate and process the pollutant. nih.gov

Table 1: Overview of Remediation Strategies for Brominated Organic Pollutants

Remediation Type Mechanism Key Processes Applicable To
Bioremediation Microbial Metabolism Oxidative & Reductive Dehalogenation, Ring Cleavage Soil, Groundwater, Sediments
Phytoremediation Plant-Based Phytodegradation, Rhizodegradation, Phytoextraction Soil, Groundwater

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of o-Bromophenyl propionate (B1217596), enabling its separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose, each offering distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC is a versatile and widely used technique for the separation and analysis of o-Bromophenyl propionate. sielc.com Reverse-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase. A specific method for the analysis of this compound involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid on a Newcrom R1 column. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com This scalability of this liquid chromatography method allows for its use in preparative separation to isolate impurities. sielc.com

Gas chromatography is another powerful tool, especially for volatile and thermally stable compounds like this compound. GC is often used to monitor the progress of chemical reactions, such as bromination processes, in the synthesis of related bromophenyl compounds. google.comgoogle.com Samples can be analyzed directly or after conversion to more volatile ester forms through esterification with reagents like methanol (B129727) and an acid catalyst. google.comgoogle.com The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and whether derivatization is desirable.

ParameterHPLC Conditions for this compound Analysis
Technique Reverse Phase (RP) HPLC
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid
Application Separation, Quantification, Impurity Isolation

Chiral HPLC for Enantiomeric Purity Assessment

While this compound itself is not chiral, derivatives or related compounds may be. For such chiral molecules, assessing enantiomeric purity is critical. Chiral HPLC is the definitive method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For instance, the enantiomeric separation of the structurally related compound, β-amino-β-(4-bromophenyl) propionic acid, has been successfully achieved using a (R,R) Whelk-01 chiral HPLC column. This "hybrid" pi-electron acceptor-donor CSP allows for good resolution between the R and S enantiomers. The separation is typically performed using a normal-phase system with a mobile phase containing components like n-hexane, ethanol (B145695), and additives such as trifluoroacetic acid (TFA) and isopropyl amine. Factors such as column temperature and mobile phase pH can strongly influence the separation. researchgate.net This methodology can detect an undesired enantiomer down to very low levels, making it essential for quality control in pharmaceutical applications where one enantiomer may have desirable activity while the other is inactive or harmful. researchgate.netnih.gov

ParameterChiral HPLC Conditions for a Related Bromophenyl Propionic Acid Derivative
Technique Normal Phase Chiral HPLC
Chiral Stationary Phase (CSP) (R,R) Whelk-01
Mobile Phase Example n-hexane, ethanol, trifluoroacetic acid (TFA), isopropyl amine
Key Separation Factors Column Temperature, Mobile Phase pH
Application Enantiomeric Purity Assessment, Resolution of R and S enantiomers

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful approach for the comprehensive analysis of this compound. These techniques offer high sensitivity and specificity, enabling both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the definitive identification and quantification of volatile and semi-volatile organic compounds like this compound. d-nb.info In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column. nih.gov As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. mdpi.com

The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a highly specific fingerprint for identifying this compound. nih.gov Quantification is achieved by comparing the peak area of the compound to that of a known standard. This method is widely used for analyzing complex mixtures and identifying unknown compounds, such as phenylpropanoid derivatives in plant extracts. nih.govthepharmajournal.com

Ion Chromatography-Mass Spectrometry (IC-MS) for Ionic Species

While not directly applicable to the analysis of the neutral this compound molecule, Ion Chromatography-Mass Spectrometry (IC-MS) is indispensable for the analysis of related ionic species that may be present as precursors, degradation products, or impurities. researchgate.net IC separates ions based on their affinity for an ion-exchange resin. The eluting ions are then detected by a mass spectrometer, which provides high sensitivity and selectivity. mdpi.com

This technique is particularly useful for the determination of inorganic anions such as bromide (Br⁻). The application of IC-MS can overcome issues encountered with other chromatographic techniques for analyzing complex sample extracts. mdpi.com For instance, in environmental monitoring or process control related to the synthesis of this compound, IC-MS can be used to quantify bromide levels in aqueous samples with high accuracy. researchgate.net

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP/MS) for Speciation

For elemental speciation, particularly of bromine, Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP/MS) is the state-of-the-art technique. nih.gov This powerful hyphenated method combines the separation capabilities of ion chromatography with the highly sensitive, element-specific detection of ICP-MS. ohsu.edu It allows for the differentiation and quantification of various bromine species, such as the non-toxic bromide (Br⁻) and the potentially carcinogenic bromate (B103136) (BrO₃⁻). thermofisher.cn

In the context of this compound, IC-ICP/MS would be employed to analyze for bromine-containing ionic species in complex matrices, such as drinking water or pharmaceutical process streams. thermofisher.cn The ICP-MS detector atomizes and ionizes the sample, allowing for the detection of bromine isotopes (m/z 79 and 81) with very low detection limits, often in the sub-µg/L range. thermofisher.cnnih.gov This makes it an essential tool for regulatory monitoring and for understanding the environmental fate and transformation of bromine-containing compounds. nih.govrsc.org

Application of Advanced Methods in Reaction Monitoring and Process Control

While detailed, published applications of advanced in-situ monitoring for the specific synthesis of this compound are not widely available, the control of related esterification and phenylation reactions commonly employs spectroscopic and chromatographic techniques. Real-time reaction monitoring is crucial for optimizing reaction parameters such as temperature, pressure, and catalyst loading, which in turn maximizes yield, minimizes impurity formation, and ensures process safety.

Techniques like Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and process nuclear magnetic resonance (NMR) are frequently used for online monitoring. These methods can track the consumption of reactants (e.g., o-bromophenol and propionyl chloride) and the formation of the this compound product in real-time by monitoring characteristic vibrational bands or resonance signals. For instance, the disappearance of the broad O-H stretch from the phenol (B47542) and the appearance of the ester carbonyl (C=O) stretch would be key indicators of reaction progress in FT-IR spectroscopy.

High-performance liquid chromatography (HPLC) is also a powerful tool for reaction monitoring, albeit typically in an at-line or off-line capacity. By taking aliquots from the reaction mixture at specific time intervals, HPLC can separate and quantify reactants, intermediates, products, and by-products, providing a detailed kinetic profile of the reaction. A patent describing the synthesis of a related compound, (R)-2-(2-bromophenyl)propanoate, utilized HPLC with a chiral column to determine the enantiomeric excess, demonstrating the technique's utility in resolving closely related species during synthesis. google.com

Method Development and Validation for Trace Analysis in Complex Matrices

The detection and quantification of trace levels of this compound in complex matrices such as environmental samples (soil, water) or biological tissues are critical for assessing its environmental fate and toxicological impact. Method development for such analyses would logically be based on the highly sensitive and selective techniques established for other halogenated organic pollutants, like polybrominated diphenyl ethers (PBDEs). labrulez.com Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of such analyses.

A validated method would involve sample extraction, cleanup, and instrumental analysis. The high thermal stability and volatility of this compound make it an ideal candidate for GC-MS analysis. For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode is the preferred technique. osti.gov In MRM, a specific precursor ion of the target analyte is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of certainty in identification and quantification, even in the presence of co-extracted matrix interferences. osti.gov

Method validation would be performed according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.

Table 1: Representative GC-MS/MS Parameters for Trace Analysis of this compound

The following table is constructed based on established methods for similar brominated aromatic compounds and represents a scientifically sound starting point for method development. osti.govthermofisher.comshimadzu.com

ParameterSettingPurpose
Gas Chromatograph (GC)
ColumnTR-5MS (or equivalent), 15 m x 0.25 mm ID, 0.1 µm filmProvides separation of semi-volatile organic compounds. A shorter column minimizes analyte degradation. labrulez.comthermofisher.com
Injector Temperature280 °CEnsures efficient volatilization of the analyte. thermofisher.com
Injection ModeSplitlessMaximizes the transfer of analyte onto the column for trace-level detection. osti.gov
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas for analyte transport through the column. thermofisher.com
Oven Program120°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)Temperature gradient to separate compounds based on boiling point and polarity. thermofisher.com
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization method creating repeatable fragmentation patterns.
Source Temperature270 °CMaintains the analyte in the gas phase and prevents contamination. thermofisher.com
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS. thermofisher.com
MS ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

Table 2: Hypothetical MRM Transitions and Validation Parameters for this compound

Precursor and product ions are predicted based on the structure of this compound (C9H9BrO2, MW ≈ 229.07 g/mol ). The isotopic pattern of bromine (79Br/81Br) would be a key identifier.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Use
This compound2281730.115Quantification
This compound2301750.115Quantification
This compound2281450.125Confirmation
Validation Parameter Typical Acceptance Criteria
Linearity (R²)> 0.995
LODSignal-to-Noise > 3
LOQSignal-to-Noise > 10
Accuracy (Recovery %)70-120%
Precision (RSD %)< 15%

Q & A

Q. What synthetic methodologies are effective for preparing o-bromophenyl propionate derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of o-bromophenyl propionate derivatives often involves coupling reactions. For example, ethyl α-acetyl-6-(o-bromophenyl) propionate can be synthesized by coupling diazotized 2,5-dichloroaniline with the sodium derivative of the propionate precursor in aqueous alcoholic solutions . Key optimization factors include:

  • Temperature control : Maintain 0–5°C during diazotization to prevent side reactions.
  • Solvent selection : Polar solvents (e.g., ethanol/water mixtures) enhance solubility of intermediates.
  • Stoichiometry : Use a 1:1 molar ratio of diazonium salt to sodium propionate derivative to minimize unreacted starting material.

Q. How should researchers characterize this compound derivatives to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to identify bromine-induced deshielding effects on aromatic protons (e.g., shifts near δ 7.5–8.0 ppm for ortho-substituted bromine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weights (e.g., C19_{19}H10_{10}Br4_4O5_5S has a theoretical mass of 669.96 g/mol) .
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity, as brominated aromatics exhibit strong absorbance.

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of hydrogen bromide gas, a potential byproduct of thermal decomposition .
  • Spill management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in the metabolic activation pathways of propionate derivatives, such as discrepancies in acyl-CoA formation?

Methodological Answer: Conflicting data on propionate-to-acyl-CoA conversion (e.g., ACSS2 enzyme specificity) require:

  • Isotopic tracing : Use 13C^{13}C-labeled o-bromophenyl propionate to track metabolic intermediates via LC-MS .
  • Enzyme inhibition assays : Test ACSS2 knockout cell lines to confirm/rule out its role in propionate activation .
  • Kinetic studies : Compare reaction rates of o-bromophenyl propionate with acetate/butyrate derivatives under standardized conditions .

Q. What computational strategies can predict the steric and electronic effects of ortho-bromine substitution on propionate reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Mulliken charges to assess electron-withdrawing effects of bromine on the aromatic ring.
  • Molecular docking : Simulate interactions between o-bromophenyl propionate and enzyme active sites (e.g., cytochrome P450 isoforms) to predict regioselectivity .
  • Torsional barrier analysis : Model rotational freedom of the bromophenyl group to evaluate steric hindrance in coupling reactions .

Q. How can researchers design experiments to compare the stability of this compound derivatives under varying pH and thermal conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate derivatives at 40°C, 75% RH, and pH 1–9 for 4 weeks. Monitor degradation via:
    • HPLC : Quantify parent compound loss.
    • GC-MS : Identify volatile degradation products (e.g., HBr, propionic acid) .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions.

Q. What criteria should guide the selection of analytical methods for quantifying trace impurities in this compound samples?

Methodological Answer:

  • Limit of Detection (LOD) : Ensure methods like LC-MS/MS achieve LOD ≤ 0.1% for genotoxic impurities (e.g., residual brominated anilines) .
  • Specificity : Validate chromatographic separation (e.g., UPLC with C18 columns) to resolve structurally similar byproducts.
  • Error propagation analysis : Calculate uncertainty in impurity quantification using nested experimental designs .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

Methodological Answer:

  • Feasibility : Prioritize synthesis steps with ≥80% yields (based on pilot data) .
  • Novelty : Investigate understudied applications (e.g., photoaffinity labeling in enzyme inhibition studies).
  • Ethics : Adhere to institutional guidelines for handling halogenated waste .
  • Relevance : Align with trends in organobromine chemistry, such as C–Br bond activation strategies .

Q. What strategies optimize literature searches for this compound-related studies while avoiding unreliable sources?

Methodological Answer:

  • CAS Registry Number : Use CAS 115-39-9 (bromophenol blue analog) to bypass inconsistent nomenclature .
  • Database filters : Exclude non-peer-reviewed sources (e.g., ) and prioritize SciFinder/PubMed entries .
  • Citation tracking : Follow references from seminal papers (e.g., Chalmers & Lions, 1950s bromophenyl studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Bromophenyl propionate
Reactant of Route 2
Reactant of Route 2
o-Bromophenyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.